![molecular formula C16H11BrN4O4S B2415702 5-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 450341-37-4](/img/structure/B2415702.png)
5-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
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Description
5-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H11BrN4O4S and its molecular weight is 435.25. The purity is usually 95%.
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Biological Activity
5-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to summarize the biological activity of this compound based on diverse sources.
Molecular Structure and Properties
The molecular formula of this compound is C18H12BrN3O3S, with a molecular weight of 421.27 g/mol. The structural complexity arises from the presence of a bromine atom, a nitrophenyl group, and a furan ring attached to a thieno[3,4-c]pyrazole core.
Property | Value |
---|---|
Molecular Formula | C18H12BrN3O3S |
Molecular Weight | 421.27 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Compounds similar to this compound have been reported to exhibit significant antimicrobial activity. For instance, thieno[3,4-c]pyrazole derivatives have shown effectiveness against various bacterial and fungal strains. In vitro studies have indicated that these compounds can inhibit the growth of pathogens at varying concentrations .
Anticancer Properties
Research indicates that pyrazole derivatives possess anticancer properties. They can modulate key signaling pathways involved in cell proliferation and apoptosis. For example, compounds with similar structures have been found to inhibit cyclin-dependent kinases (CDKs), leading to reduced cancer cell growth . The specific mechanism of action for this compound may involve binding to specific enzymes or receptors that regulate cancer cell survival.
Anti-inflammatory Effects
The anti-inflammatory potential of thieno[3,4-c]pyrazole derivatives has also been documented. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The nitrophenyl group is believed to enhance the anti-inflammatory activity by increasing the compound's affinity for target proteins.
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the minimum inhibitory concentration (MIC) of various thieno[3,4-c]pyrazole derivatives against common bacterial strains. The findings suggested that modifications in the chemical structure significantly influenced antimicrobial efficacy .
- Anticancer Activity : In a study focusing on pyrazole derivatives as potential anticancer agents, several compounds were tested for their ability to inhibit tumor growth in vitro. The results indicated that certain structural features were critical for enhancing anticancer activity .
Properties
IUPAC Name |
5-bromo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4O4S/c17-14-6-5-13(25-14)16(22)18-15-11-7-26-8-12(11)19-20(15)9-1-3-10(4-2-9)21(23)24/h1-6H,7-8H2,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZMCSYRBWGQDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(O4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.